2-Methyl-3-[(propan-2-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-methyl-3-(propan-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-10-6-4-5-9(8(10)3)11(13)14/h4-7,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTXUTBDHFNSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of m-Xylene
- Starting Material: m-xylene (1,3-dimethylbenzene).
- Reaction: Chlorination at the 2-position relative to one methyl group.
- Catalysts: Lewis acids such as ferric trichloride (FeCl3), aluminum trichloride (AlCl3), antimony trichloride (SbCl3), or titanium tetrachloride (TiCl4).
- Conditions: Reaction temperature around 60 °C with chlorine gas introduced under catalytic conditions.
- Outcome: Formation of 2-chloro-m-xylene with high selectivity.
Oxidation to 3-Methyl-2-chlorobenzoic Acid
- Substrate: 2-chloro-m-xylene.
- Solvent: Acetic acid.
- Catalyst: Sodium acetate.
- Oxidant: Hydrogen peroxide (30% aqueous solution) added dropwise over 2 hours.
- Temperature: Heated to 80-100 °C, typically around 90 °C.
- Process: The methyl group is oxidized to a carboxylic acid group while retaining the chlorine substituent.
- Yield: Approximately 92.7% for this step.
- Purification: Reduced pressure distillation to remove solvents and isolation of the acid.
Amination to 3-Methyl-2-aminobenzoic Acid and Subsequent Alkylation
- Substrate: 3-methyl-2-chlorobenzoic acid.
- Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents such as DMF, DMA, or acetonitrile.
- Catalysts: Copper compounds such as cuprous chloride (CuCl) and sodium carbonate as a base.
- Amination Agent: Ammonia gas or ammonium salts introduced under alkaline conditions.
- Temperature: Reaction heated to 120-140 °C initially, then to 150 °C for 3-6 hours.
- Outcome: Nucleophilic substitution replaces chlorine with an amino group.
- Alkylation: The amino group is subsequently alkylated with isopropyl reagents (e.g., isopropyl bromide or chloride) to form the 3-[(propan-2-yl)amino] substituent.
- Purification: Reduced pressure distillation, washing, and recrystallization (e.g., in methanol) to isolate the final product.
Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents & Catalysts | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Chlorination | m-xylene | Cl2, FeCl3 (Lewis acid catalyst) | 60 °C | 2-chloro-m-xylene | Not specified |
| 2 | Oxidation | 2-chloro-m-xylene | H2O2 (30%), Acetic acid, sodium acetate (catalyst) | 80-100 °C (90 °C typical) | 3-methyl-2-chlorobenzoic acid | 92.7 |
| 3 | Amination | 3-methyl-2-chlorobenzoic acid | NH3 gas, CuCl, Na2CO3, DMSO | 120-150 °C, 3-6 h | 3-methyl-2-aminobenzoic acid | 88.6 |
| 4 | Alkylation | 3-methyl-2-aminobenzoic acid | Isopropyl halide, base (e.g., K2CO3) | Reflux or elevated temp. | This compound | Variable (depends on method) |
Research Findings and Notes
- The chlorination step requires careful control of temperature and catalyst to avoid poly-chlorination or side reactions.
- Oxidation with hydrogen peroxide in acetic acid is preferred due to environmental considerations and high yield, avoiding harsher oxidants like nitric acid or potassium permanganate.
- Amination under alkaline conditions with copper catalysts is efficient, providing good yields and minimizing side reactions.
- Alkylation of the amino group with isopropyl halides is a standard method to introduce the isopropyl substituent, typically carried out under reflux with a base to neutralize the formed acid.
- The overall synthetic route is considered cost-effective and scalable for industrial applications.
- Purification steps such as recrystallization are essential to obtain high purity product suitable for further applications.
Comparison with Related Methods
Other methods for preparing substituted aminobenzoic acids involve nitration followed by reduction, but these have drawbacks including side reactions, high equipment demands, and environmental concerns. The halogenation-oxidation-amination route described here avoids these issues, providing a cleaner and more controllable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(propan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Activities
Recent studies have highlighted the potential of 2-methyl-3-[(propan-2-yl)amino]benzoic acid as an antimicrobial and anticancer agent. Its structural analogs have shown significant activity against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range, indicating potent anticancer properties .
Mechanism of Action
The compound's efficacy is believed to stem from its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, studies on related compounds have revealed their role as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Case Study: Anticancer Screening
In a recent screening of novel benzoic acid derivatives, compounds similar to this compound exhibited promising results against MCF-7 and A549 cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics, suggesting that further development could lead to new cancer therapies .
Biochemical Research Applications
Buffering Agent in Biological Systems
This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH is critical. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biological experiments .
Stability and Compatibility
The stability of this compound under physiological conditions allows it to be used in long-term cell culture systems without significant degradation or alteration of pH levels .
Synthesis and Derivatives
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including the reaction of substituted benzoic acids with isopropylamine under controlled conditions. This flexibility in synthesis allows for the creation of numerous derivatives with tailored biological activities .
Derivatives and Their Activities
The exploration of structural modifications has led to the development of derivatives that enhance the pharmacological profile of the parent compound. For example, modifications at the amino or benzoic acid moieties can significantly alter the compound's activity against specific targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(propan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Methyl-3-(propan-2-ylamino)benzoic acid
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 193.25 g/mol
- CAS No.: 1157405-32-7
- Structure: Features a benzoic acid core substituted with a methyl group at position 2 and an isopropylamino group (-NH-C(CH₃)₂) at position 3 .
Physicochemical Properties :
- Appearance : Powder form, stable at room temperature .
- Solubility: Limited data, but polar substituents (carboxylic acid and amino groups) suggest moderate solubility in polar solvents.
Structural Analogues
The compound belongs to a class of substituted benzoic acids with diverse biological and industrial applications. Below is a comparative analysis with structurally or functionally related compounds:
Key Research Findings
Azo Derivatives: Diazotization and coupling with phenols yield stable azo dyes, a strategy that could modify the target compound’s amino group for dye applications .
Physicochemical Behavior: Acidity: Azo-benzoic acids () show dual acidity (carboxylic acid pKa ~2.5; phenolic -OH pKa ~9.5), whereas the target compound’s solubility is likely dominated by its carboxylic acid group (pKa ~4–5) . Thermal Stability: Boronate esters () exhibit superior thermal stability compared to the target compound, suggesting substitutions like boronate groups could enhance stability .
Radiopharmaceutical Potential: Nitro/fluoro analogues () are precursors for radiochemical probes, suggesting the target compound could be modified for imaging applications .
Biological Activity
2-Methyl-3-[(propan-2-yl)amino]benzoic acid, a derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on different biological systems, including cancer cell lines and enzymatic pathways.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- IUPAC Name : 2-Methyl-3-(propan-2-ylamino)benzoic acid
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
The compound features a benzoic acid moiety with an isopropylamine substituent, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoic acid derivatives, including this compound. The following table summarizes the findings related to its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 22.54 | Induction of apoptosis |
| A549 | 5.08 | Cell cycle arrest |
| HCT116 | 6.48 | Inhibition of proliferation |
These results indicate that the compound exhibits significant antiproliferative effects, particularly against breast (MCF-7) and lung (A549) cancer cells, suggesting a promising avenue for further development as an anticancer agent .
Enzymatic Inhibition
In addition to its anticancer properties, this compound has shown potential in inhibiting various enzymes linked to disease processes. For instance, studies have indicated that derivatives of benzoic acid can activate proteolytic pathways, enhancing the degradation of misfolded proteins via the ubiquitin-proteasome system and autophagy .
Case Studies
- MCF-7 Cell Line Study :
- A549 Cell Line Study :
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancerous cells, particularly in the G1 phase.
- Enzymatic Modulation : The compound enhances proteolytic activities that could potentially mitigate protein aggregation associated with various diseases .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-Methyl-3-[(propan-2-yl)amino]benzoic acid, and how can purity be validated?
Answer:
- Synthetic Routes : Utilize condensation reactions between substituted benzaldehydes, amines, and benzoic acid derivatives under acidic conditions (e.g., sulfuric or methanesulfonic acid). For example, a three-component reaction involving a substituted benzaldehyde, isopropylamine, and 3-aminobenzoic acid can yield the target compound .
- Purification : Employ recrystallization using solvents like ethanol or methanol, or gradient HPLC for higher purity.
- Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and NMR spectroscopy. Monitor byproducts (e.g., [(Y-phenyl)-bis(4-aminophenyl)]methane) using thin-layer chromatography (TLC) .
Q. How can the compound’s solubility and stability be assessed under experimental conditions?
Answer:
- Solubility : Perform phase-solubility studies in buffers (pH 1–12) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy to quantify solubility limits.
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via LC-MS and compare with stress conditions (oxidative, thermal, photolytic) .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during structure determination?
Answer:
- Data Collection : Use low-temperature (e.g., 100 K) X-ray diffraction to minimize thermal motion artifacts.
- Refinement : Apply the SHELX suite (e.g., SHELXL) to model disorder, employing PART and SUMP instructions for split positions. Validate with residual density maps () .
- Case Example : For co-crystals (e.g., with adipic acid), refine occupancy ratios iteratively and cross-validate with spectroscopic data .
Q. What computational strategies improve the accuracy of electronic property predictions for this compound?
Answer:
- DFT Methods : Use hybrid functionals (e.g., B3LYP) with exact exchange terms (20–25% Hartree-Fock) to reduce errors in ionization potential and electron affinity calculations. Basis sets like 6-311++G(d,p) are recommended .
- Validation : Compare computed HOMO-LUMO gaps and dipole moments with experimental UV-Vis and dielectric spectroscopy data. Address discrepancies by testing solvent effects (e.g., PCM model) .
Q. How can conflicting bioactivity data (e.g., yeast toxicity vs. mammalian cell safety) be reconciled?
Answer:
- Mechanistic Studies : Investigate transporter-mediated resistance (e.g., Tpo1 in Saccharomyces cerevisiae) using knockout strains. Compare intracellular accumulation via LC-MS in yeast vs. mammalian cells .
- Dose-Response Analysis : Perform EC/IC assays across cell lines. Correlate with logP values to assess membrane permeability differences .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational and experimental pKa values?
Answer:
- Experimental pKa : Determine via potentiometric titration in aqueous/organic solvent mixtures (e.g., water-DMSO).
- Computational Adjustments : Apply implicit solvent models (e.g., COSMO-RS) and validate with explicit solvent molecular dynamics (MD) simulations. Discrepancies >1 unit may indicate protonation site errors .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
